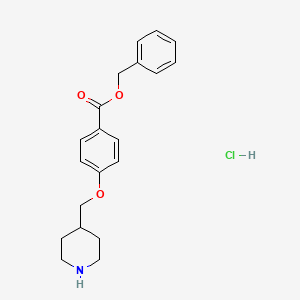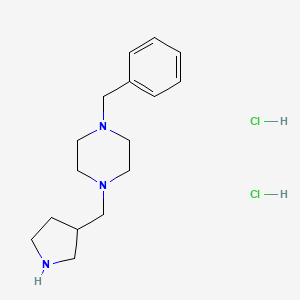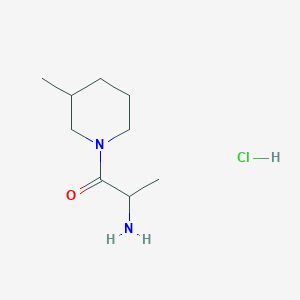
2-(3-Bromphenyl)pyrimidin-4-amin
Übersicht
Beschreibung
“2-(3-Bromophenyl)pyrimidin-4-amine” is a chemical compound with the molecular formula C10H8BrN3 . It is a class of heterocyclic compounds characterized by the presence of three carbon and two nitrogen atoms in the ring . This compound is of medicinal value and possesses a diverse range of bioactivities .
Molecular Structure Analysis
The crystal structure of “2-(3-Bromophenyl)pyrimidin-4-amine” is orthorhombic, Pbca (no. 61), with dimensions a = 7.214 (3) Å, b = 12.735 (6) Å, c = 21.305 (9) Å . The molecular structure is shown in the figure .Physical and Chemical Properties Analysis
“2-(3-Bromophenyl)pyrimidin-4-amine” has a molecular weight of 250.1 . It should be stored in a dark place, in an inert atmosphere, at room temperature .Wissenschaftliche Forschungsanwendungen
Kristallographie und Strukturanalyse
Die Verbindung 2-(3-Bromphenyl)pyrimidin-4-amin wurde hinsichtlich ihrer Kristallstruktur untersucht, die für das Verständnis ihres chemischen Verhaltens und ihrer Wechselwirkungen entscheidend ist . Das orthorhombische Kristallsystem und die spezifischen Atomkoordinaten liefern Einblicke in die Verwendung dieser Verbindung bei der Entwicklung neuer Materialien oder Medikamente.
Medizinische Chemie
Pyrimidinderivate, wie This compound, sind für ihre breite Palette an biologischen Aktivitäten bekannt. Sie werden aufgrund ihrer Fähigkeit, mit verschiedenen biologischen Zielstrukturen zu interagieren, für potenzielle therapeutische Anwendungen untersucht . Diese Verbindung könnte als Schlüsselgerüst in der Wirkstoffforschung dienen, insbesondere bei der Entwicklung neuer Arzneimittel.
Materialchemie
Im Bereich der Materialchemie findet This compound Anwendungen in Lichterntevorrichtungen und Molekülleitungen . Seine strukturellen Eigenschaften ermöglichen möglicherweise seine Verwendung bei der Herstellung von Komponenten für elektronische Geräte, die bestimmte Lichtabsorptions- oder Emissionseigenschaften erfordern.
Studien zur biologischen Aktivität
Untersuchungen haben gezeigt, dass Pyrimidin und seine Derivate eine Reihe von biologischen Aktivitäten aufweisen, darunter antibakterielle, antifungale und antiparasitäre Eigenschaften . Diese Verbindung kann verwendet werden, um diese Effekte weiter zu untersuchen und neue Behandlungen für verschiedene Infektionen und Krankheiten zu entwickeln.
Neurotoxizitätsforschung
Die Auswirkungen der Verbindung auf die Aktivität der Acetylcholinesterase (AchE) und die Malondialdehyd (MDA)-Spiegel im Gehirn können untersucht werden, um ihr neurotoxisches Potenzial zu verstehen . Dies ist besonders relevant bei der Beurteilung der Sicherheit neuer chemischer Einheiten für neurologische Anwendungen.
Anti-Tuberkulose-Aktivität
Derivate von This compound wurden auf ihre anti-tuberkulöse Aktivität untersucht. Die Struktur-Aktivitäts-Beziehungsstudien (SAR) helfen bei der Identifizierung der effektivsten Verbindungen zur Behandlung von Tuberkulose .
Antioxidative Eigenschaften
Die Fähigkeit der Verbindung, oxidativen Stressmarker wie MDA zu beeinflussen, macht sie zu einem Kandidaten für die Untersuchung antioxidativer Eigenschaften . Dies könnte zur Entwicklung neuer Antioxidantien führen, die oxidativen Schäden in Zellen verringern können.
Pharmakologische Forschung
Aufgrund ihrer vielfältigen biologischen Aktivitäten kann This compound in der pharmakologischen Forschung zur Entwicklung von Medikamenten mit antidepressiven, entzündungshemmenden, antikonvulsiven und antitumorigenen Aktivitäten verwendet werden .
Safety and Hazards
The safety information for “2-(3-Bromophenyl)pyrimidin-4-amine” indicates that it should be handled with caution. The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Wirkmechanismus
Target of Action
Similar compounds have shown activity against mycobacterium tuberculosis , suggesting that this compound may also target bacterial cells
Mode of Action
It is known that the presence of a bromine atom generally favors antitubercular activity over other halogens such as chlorine and fluorine . This suggests that the bromine atom in 2-(3-Bromophenyl)pyrimidin-4-amine may play a crucial role in its interaction with its targets.
Biochemical Pathways
Similar pyrimidine derivatives have been reported to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . Therefore, it is possible that 2-(3-Bromophenyl)pyrimidin-4-amine may also affect these pathways.
Pharmacokinetics
It is known that the compound’s molecular weight is less than 400 , which is a favorable property for drug-likeness and could potentially enhance its bioavailability.
Result of Action
Similar compounds have shown in vitro activity against the green fluorescent protein (gfp) reporter strain of mycobacterium tuberculosis . This suggests that 2-(3-Bromophenyl)pyrimidin-4-amine may also have antimicrobial effects.
Action Environment
It is known that the compound is a solid at room temperature , suggesting that it may be stable under normal storage conditions.
Biochemische Analyse
Biochemical Properties
Pyrimidine functionalized compounds are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that pyrimidine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
2-(3-bromophenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3/c11-8-3-1-2-7(6-8)10-13-5-4-9(12)14-10/h1-6H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHJJQXERQYAHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


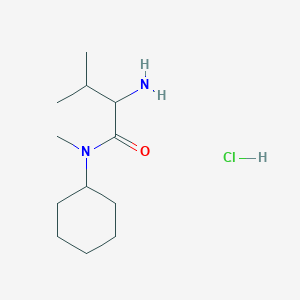

![2-Amino-n-[2-(dimethylamino)ethyl]propanamide dihydrochloride](/img/structure/B1527416.png)
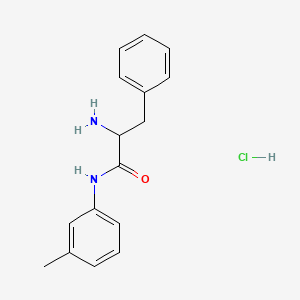
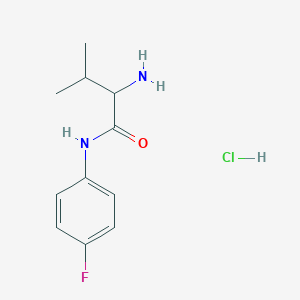


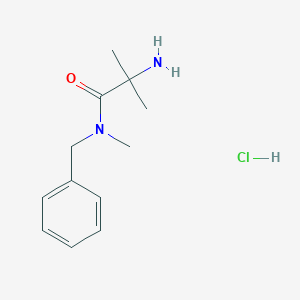
![3-Amino-n-[2-(dimethylamino)ethyl]propanamide dihydrochloride](/img/structure/B1527425.png)
